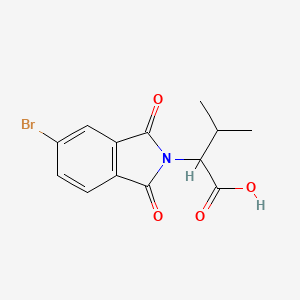

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid

Description

Chemical Structure: The compound features an isoindole-1,3-dione core substituted with a bromine atom at the 5-position and a branched 3-methyl-butyric acid chain at the 2-position (CAS: 355813-55-7, C₁₃H₁₂BrNO₄, MW: 326.14) .

Properties

IUPAC Name |

2-(5-bromo-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAZTRZXTJGANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid typically involves the bromination of isoindoline derivatives followed by the introduction of a butyric acid side chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the isoindoline ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Biological Applications

The potential biological applications of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid are noteworthy:

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against human cancer cell lines using the MTT assay to evaluate its cytotoxicity.

- IC50 Values : Preliminary results indicated that certain analogues exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- α-glucosidase and Acetylcholinesterase Inhibition : Studies have shown that derivatives of this compound may inhibit these enzymes, which are relevant in diabetes management and neurodegenerative diseases .

Table 1: Antiproliferative Activity of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 31.3 |

| MCF-7 | 28.2 |

| A-549 | 27.5 |

| HeLa | 30.0 |

| HCT116 | 29.8 |

| CaCo-2 | 32.4 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-glucosidase | 75% |

| Acetylcholinesterase | 70% |

Note: Inhibition percentages indicate the effectiveness of the compound in reducing enzyme activity compared to controls .

Case Studies

Several case studies have documented the applications and efficacy of this compound:

- Antiproliferative Screening : A study evaluated multiple derivatives of bromo-substituted isoindoles for their anticancer properties against a panel of seven human cancer cell lines. The results indicated that some derivatives displayed superior activity compared to traditional chemotherapeutics like cisplatin .

- Mechanistic Studies : Research focused on elucidating the mechanism of action for enzyme inhibition revealed that the compound interacts with specific active sites on enzymes like α-glucosidase, leading to reduced substrate conversion rates .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoindoline moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Properties :

- Isoindole Core : Facilitates π-π stacking interactions due to aromaticity .

- Bromo Substituent : Enhances electron density, influencing nucleophilic reactivity and reaction kinetics .

- 3-Methyl Group : Introduces steric hindrance, reducing solubility in polar solvents and altering conformational dynamics .

- Dioxo Functionality : Enables participation in condensation and cyclization reactions .

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Impact of Substituents on Reactivity and Bioactivity

Bromine vs. Non-Halogenated Analogues: The bromine atom in the target compound increases electron density, accelerating nucleophilic aromatic substitution compared to non-brominated analogues like 19506-85-5 . Brominated derivatives (e.g., 67835-26-1) may exhibit higher cytotoxicity or target selectivity in medicinal applications due to halogen bonding .

Chain Length and Steric Effects: The 3-methyl-butyric acid chain in the target compound reduces solubility in aqueous media compared to propanoic acid derivatives (e.g., 67835-26-1) . Longer chains (e.g., butyric acid in 94232-67-4) improve lipophilicity, enhancing membrane permeability .

Functional Group Diversity: Nitrate esters (e.g., compound 1 in ) release nitric oxide (NO), conferring vasodilatory and anti-inflammatory effects absent in the target compound . Sulfonamide-hydrazone hybrids (e.g., compound 17c in ) demonstrate superior anti-inflammatory activity due to dual functional group synergy .

Biological Activity

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid (CAS No. 355813-55-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C₁₃H₁₂BrNO₄, with a molecular weight of 326.14 g/mol. The compound features a brominated isoindole structure which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 326.14 g/mol |

| CAS Number | 355813-55-7 |

| Melting Point | 155-157 °C |

Anticancer Properties

Recent studies have indicated that compounds with isoindole structures exhibit anticancer properties. For instance, one study demonstrated that derivatives similar to 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it inhibits the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential role as an alternative antimicrobial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it was shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to induced inflammation. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Case Studies

-

Anticancer Activity :

- Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindole derivatives.

- Findings : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 15 µM and 10 µM respectively.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

-

Antimicrobial Efficacy :

- Study : An investigation into the antimicrobial properties was conducted by isolating the compound and testing it against clinical isolates.

- Findings : The compound demonstrated an MIC of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics.

- : This suggests its potential use in treating resistant bacterial infections.

-

Anti-inflammatory Research :

- Study : A preclinical trial assessed the anti-inflammatory effects using a carrageenan-induced paw edema model.

- Findings : Administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

- Biomarkers : Levels of pro-inflammatory cytokines were markedly decreased.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves:

- Nucleophilic substitution : Introduction of the bromo group via reactions similar to sodium sulfite-mediated substitution in ethanol (as seen in phthalimide derivatives) .

- Oxidation steps : Use of K₂Cr₂O₇ and H₂SO₄ under controlled heating (70–100°C) to oxidize intermediates, ensuring optimal yield and purity .

- Esterification/acid formation : Activation of carboxylic acid groups using reagents like thionyl chloride or coupling agents, followed by purification via crystallization .

Key optimizations include reaction temperature (90–100°C for substitution), solvent polarity (ethanol or acetonitrile), and catalyst selection (e.g., palladium for cross-coupling) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts for the phthalimide ring (δ 7.8–7.9 ppm for aromatic protons) and methyl-butyric acid side chain (δ 1.2–2.5 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and bromo group vibrations (C-Br at ~550–650 cm⁻¹) .

- Mass spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are the critical factors affecting the stability of this compound under various storage conditions?

- Methodological Answer :

- Moisture sensitivity : Store in anhydrous conditions (desiccators) to prevent hydrolysis of the phthalimide or ester groups.

- Temperature : Avoid prolonged exposure to >25°C; refrigerate (2–8°C) for long-term stability.

- Light sensitivity : Protect from UV light to prevent bromo group degradation .

Advanced Research Questions

Q. What crystallographic strategies are effective in determining the three-dimensional conformation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure refinement, leveraging high-resolution data (≤1.0 Å) and twin-detection algorithms for complex crystals .

- Crystal growth : Optimize solvent evaporation (e.g., ethyl acetate/hexane mixtures) or slow diffusion methods to obtain diffraction-quality crystals .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives?

- Methodological Answer :

- Derivatization : Modify the bromo substituent (e.g., replace with iodine) or vary the methyl-butyric chain length to assess steric/electronic effects .

- Enzymatic assays : Test inhibitory activity against proteases (e.g., MMP-2/9) using fluorescence-based assays and IC₅₀ determination .

Q. What methodologies are suitable for resolving contradictory data in reaction yields observed during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, stoichiometry) to identify critical variables .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated intermediates) and adjust purification protocols .

Q. Which enzymatic assays are appropriate for assessing its potential as a protease inhibitor?

- Methodological Answer :

- Fluorogenic substrate assays : Monitor cleavage inhibition using quenched fluorescent peptides (e.g., Dabcyl-Edans substrates for MMPs) .

- ATP-competitive assays : Evaluate binding to ATP pockets in kinases or synthetases (e.g., Leucyl-tRNA synthetase) via radiometric or TR-FRET methods .

Q. How can computational chemistry tools be applied to predict its interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.